Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
CAS No.: 1392804-27-1
Cat. No.: VC11693411
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1392804-27-1 |
---|---|
Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | methyl 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3 |
Standard InChI Key | CXBVPPWGWUOBMX-UHFFFAOYSA-N |
SMILES | CC1(C(CC1O)C(=O)OC)C |
Canonical SMILES | CC1(C(CC1O)C(=O)OC)C |
Introduction
Structural Analysis and Molecular Identification
Core Molecular Framework
The compound’s IUPAC name, methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate, delineates its stereochemistry and substituent arrangement . The cyclobutane ring is substituted at positions 1 and 3 with a methyl ester and a hydroxy group, respectively, while positions 2 and 2 are occupied by methyl groups (Table 1). This cis configuration places the hydroxy and ester groups on adjacent carbons, introducing steric strain and influencing reactivity.
Table 1: Structural Identifiers of Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O₃ |
Molecular Weight | 158.19 g/mol |
CAS Registry Number | 1392804-41-9 |
SMILES | CC1(C@@HC(=O)OC)C |
InChIKey | CXBVPPWGWUOBMX-WDSKDSINSA-N |
The SMILES string and InChIKey provide unambiguous representations of its stereochemistry, critical for computational modeling and database searches .
Spectroscopic and Computational Descriptors
The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a puckered cyclobutane ring with axial and equatorial substituents . Density functional theory (DFT) calculations predict bond angles and torsional strain, though experimental crystallographic data remain absent in the literature.
Synthesis and Reaction Pathways
Challenges in Stereochemical Control
The (1R,3S) configuration requires enantioselective synthesis, potentially via chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases or esterases could separate diastereomers, though no experimental data confirm this approach for the target compound.
Physicochemical Properties
Experimental and Predicted Data
PubChem lists a molecular weight of 158.19 g/mol but lacks experimental data on melting/boiling points, solubility, or density . Comparative analysis with similar cyclobutane esters suggests:
-
Boiling Point: ~200–220°C (estimated via group contribution methods).
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LogP: 1.2–1.5 (moderate lipophilicity due to ester and hydroxy groups).
Table 2: Estimated Physicochemical Properties
Property | Estimated Value |
---|---|
Boiling Point | 210°C (at atmospheric pressure) |
Density | 1.05–1.10 g/cm³ |
Water Solubility | Slightly soluble (5–10 mg/mL) |
Stability and Reactivity
The β-hydroxy ester moiety is prone to dehydration under acidic conditions, forming an α,β-unsaturated ester. Additionally, the strained cyclobutane ring may undergo thermal ring-opening reactions, a property exploited in polymer chemistry.
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